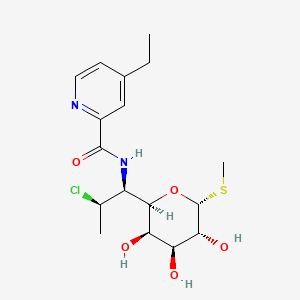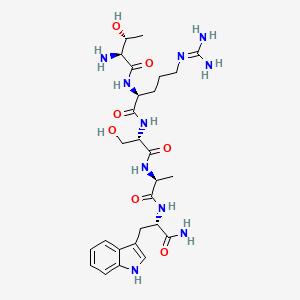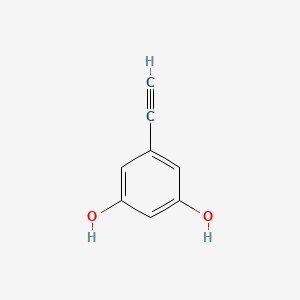
5-Ethynylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynylbenzene-1,3-diol is a chemical compound with the molecular formula C8H6O2 . It is a building block used in the field of chemistry .
Synthesis Analysis
The synthesis of 1,3-diols, which includes this compound, has been a topic of interest in recent years. One approach involves the use of biocatalysts for the stereoselective synthesis of 1,3-diols . Another method involves a series of reactions using benzil and sodium borohydride to form the hydrobenzoin product .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with hydroxyl groups attached at the 1 and 3 positions and an ethynyl group at the 5 position . The average mass of the molecule is 134.132 Da .Chemical Reactions Analysis
The chemical reactions involving 1,3-diols, such as this compound, are diverse. For instance, the oxidative conversion of lignin into highly functionalized compounds is of great interest . Additionally, the cleavage of diols can lead to the formation of aldehydes and ketones .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 282.0±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 36.9±0.4 cm3 and a molar volume of 102.0±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
Blue Light-Emitting Materials
Carbazole-based dendrimers containing ethynylbenzene cores exhibit high extinction coefficients and quantum yields of fluorescence, making them promising candidates for use in organic light-emitting diodes (OLEDs) as blue-emitting materials. Their stability and high fluorescence in both solution and solid state highlight their potential in OLED technology (Adhikari et al., 2007).
Solid-State Reactivities
The solid-state polymerization reactivity of compounds related to 5-Ethynylbenzene-1,3-diol, such as 1,4- and 1,2-bis(5-hydroxypenta-1,3-diynyl)benzenes, has been studied. These compounds can polymerize under certain conditions, such as γ-ray irradiation or heating, indicating potential applications in materials science for creating polymerized materials with unique properties (Mochizuki et al., 2000).
Crystal Engineering
The crystal structures of para-substituted ethynylbenzene derivatives have been explored for their potential in crystal engineering, utilizing C–H⋯O hydrogen bonds for molecular packing. This research opens avenues for designing new crystalline materials with specific properties (Dai et al., 2004).
Catalytic Cyclization
The catalytic cyclization of 2-alkyl-1-ethynylbenzene derivatives, which could involve structures related to this compound, has been shown to form indene and indanone products, suggesting applications in synthetic organic chemistry for the creation of complex cyclic compounds (Odedra et al., 2007).
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and application of 5-Ethynylbenzene-1,3-diol and similar compounds are vast. The oxidative conversion of lignin, which can produce compounds like this compound, is a promising area of research . This could pave the way for more sustainable and profitable lignocellulose biorefineries .
Eigenschaften
IUPAC Name |
5-ethynylbenzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVOCRDZMOXCHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/no-structure.png)
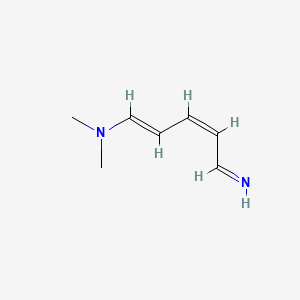


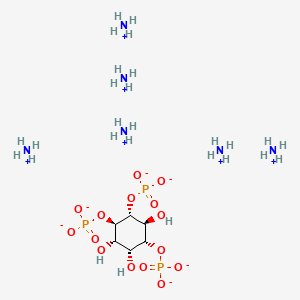
![2,2,2-Trifluoro-1-[4-(prop-1-en-2-yl)phenyl]ethan-1-one](/img/structure/B589506.png)
